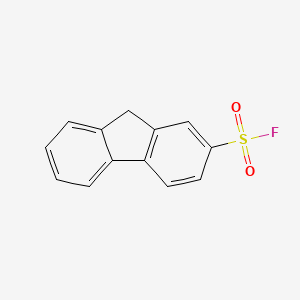

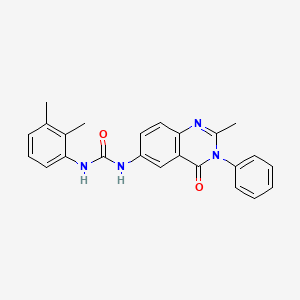

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-(4-chlorophenoxy)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

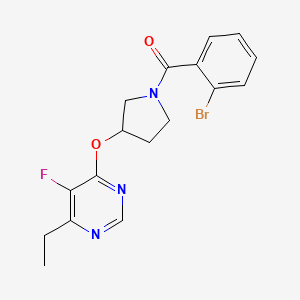

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-(4-chlorophenoxy)acetamide, also known as AQ-RA 741, is a synthetic compound that belongs to the family of quinolinyl amides. This compound has shown potential for its use in scientific research, particularly in the field of neuroscience.

科学的研究の応用

Antioxidant and Detoxification Agent

N-acetylcysteine (NAC) and its derivatives, such as N-acetylcysteine amide (NACA), have been extensively studied for their potent antioxidant properties. NAC serves as a precursor to glutathione, a critical antioxidant within the body, and has been explored for its potential in mitigating oxidative stress-related damage in various pathologies, including neurodegenerative diseases, cardiovascular disorders, and respiratory conditions. NACA, with improved lipophilicity and membrane permeability compared to NAC, shows promise in enhancing antioxidant defenses more efficiently (Sunitha et al., 2013).

Molecular Mechanisms in Psychiatric Disorders

Research has delved into the molecular mechanisms by which NAC may exert beneficial effects in psychiatric disorders, including schizophrenia, bipolar disorder, and addiction. NAC's modulation of glutamatergic, neurotropic, and inflammatory pathways suggests its therapeutic potential beyond merely serving as an antioxidant precursor. It is posited that NAC's actions may also include modulating neurotransmitter systems and inflammatory responses, underscoring its multifaceted role in psychiatric treatment strategies (Dean et al., 2011).

Environmental and Industrial Applications

The study of quinoline derivatives, including those related to N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-(4-chlorophenoxy)acetamide, reveals their significant role in environmental and industrial applications. Quinoline and its derivatives have been employed as corrosion inhibitors, offering protection against metallic corrosion through the formation of stable chelating complexes. This property is crucial for extending the life of metal structures and components in various industrial settings (Verma et al., 2020).

Toxicology and Safety

The toxicological aspects of chlorophenols, including 4-chlorophenoxy derivatives, have been reviewed, highlighting their environmental persistence and potential as precursors to dioxins in chemical processes. Such studies are pivotal for understanding the environmental impact of these compounds and guiding safe handling and disposal practices (Peng et al., 2016).

特性

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-(4-chlorophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O3/c1-13(23)22-10-2-3-14-4-7-16(11-18(14)22)21-19(24)12-25-17-8-5-15(20)6-9-17/h4-9,11H,2-3,10,12H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RECJJOVTTWSJCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-chlorophenoxy)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

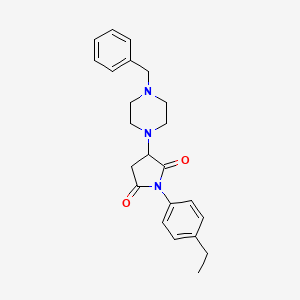

![4-((4-chlorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2450061.png)

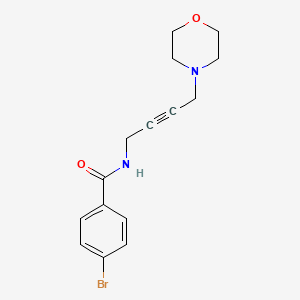

![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2450067.png)

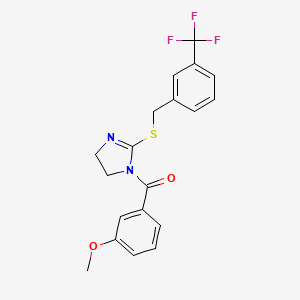

![N-(4-fluorophenyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2450070.png)